molecular formula C20H16BrNO6 B2858364 ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-31-3

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2858364
CAS No.: 610764-31-3
M. Wt: 446.253
InChI Key: QFGBUCMXXTURDZ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic coumarin derivative characterized by a 4H-chromene core with a 4-oxo group. Key structural features include:

  • Position 3: A 4-bromophenyl substituent, providing steric bulk and electronic effects via the bromine atom.
  • Position 7: A 2-amino-2-oxoethoxy group, introducing hydrogen-bonding capability through the amide moiety.
  • Position 2: An ethyl ester, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBUCMXXTURDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16BrNO4\text{C}_{18}\text{H}_{16}\text{Br}\text{N}\text{O}_4

This compound features a chromene core, which is known for its biological activity due to the presence of various functional groups that can interact with biological targets.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Topoisomerases : Chromenes have been identified as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and transcription in cancer cells. By inhibiting these enzymes, the compound disrupts cancer cell growth and induces apoptosis .
  • Cell Cycle Arrest : The compound also triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated through caspase activation, which is essential for programmed cell death .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its efficacy against:

  • Bacterial Strains : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Fungal Infections : It has shown activity against species such as Candida albicans, suggesting potential use in treating fungal infections .

Antidiabetic Potential

Preliminary studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

Structural FeatureBiological Activity
Bromophenyl Group Enhances lipophilicity and bioavailability
Amino Group Increases interaction with biological targets
Ethoxy Group Modulates solubility and permeability

The SAR analysis indicates that modifications to these groups can significantly impact the compound's efficacy and selectivity for various biological targets.

Study 1: Anticancer Efficacy in Prostate Cancer Cells

A study investigated the effects of this compound on human prostate cancer (PC-3) cells. The results demonstrated:

  • IC50 Value : The compound exhibited an IC50 of 12 µM, indicating potent antiproliferative activity.
  • Mechanism : Apoptosis was confirmed via flow cytometry, with increased caspase 3/7 activity observed .

Study 2: Antimicrobial Activity Against Candida spp.

Another study focused on the antifungal properties of the compound against several Candida species. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : The MIC ranged from 8 to 16 µg/mL across different strains.
  • Mechanism : The compound disrupted fungal cell wall integrity, leading to cell lysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related coumarin derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 3-(4-Bromophenyl), 7-(2-amino-2-oxoethoxy) C₂₀H₁₇BrN₂O₆ 501.27 Amide group for H-bonding; bromine enhances bioactivity
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate 3-(4-Bromophenyl), 7-(cyanomethoxy) C₂₀H₁₄BrNO₅ 428.24 Nitrile group; lower polarity
4-(Heptyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate 7-(Trifluoromethyl), 4-(heptyloxy) C₃₀H₃₁F₃O₆ 568.56 Long alkyl chain; fluorinated group enhances stability
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-(Diethylamino) C₁₅H₁₇NO₄ 275.30 Electron-donating amino group; fluorescent properties

Key Differences and Implications

Functional Groups
  • Amide vs. Nitrile: The target compound’s 2-amino-2-oxoethoxy group enables hydrogen bonding, improving solubility in polar solvents compared to the cyanomethoxy group in ’s compound, which has a nitrile (less polar, higher volatility) .
  • Bromophenyl vs. Trifluoromethyl : Bromine’s electron-withdrawing nature and heavy atom effect contrast with the trifluoromethyl group’s strong electronegativity and metabolic stability .
Crystallography and Solid-State Properties
  • The target compound’s amide group facilitates hydrogen-bonded networks, likely leading to distinct crystal packing compared to alkyl-chain derivatives (e.g., heptyloxy in ), which rely on van der Waals interactions .

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